5-(Difluoromethyl)-4-(propan-2-YL)-4H-1,2,4-triazole-3-sulfonyl chloride
Description
5-(Difluoromethyl)-4-(propan-2-YL)-4H-1,2,4-triazole-3-sulfonyl chloride is a triazole derivative characterized by a sulfonyl chloride group at position 3, a difluoromethyl substituent at position 5, and an isopropyl (propan-2-yl) group at position 3. This compound belongs to a class of sulfonated heterocycles widely used in medicinal chemistry and agrochemical synthesis due to their reactivity in nucleophilic substitution reactions.
Properties
Molecular Formula |
C6H8ClF2N3O2S |
|---|---|
Molecular Weight |
259.66 g/mol |
IUPAC Name |
5-(difluoromethyl)-4-propan-2-yl-1,2,4-triazole-3-sulfonyl chloride |
InChI |
InChI=1S/C6H8ClF2N3O2S/c1-3(2)12-5(4(8)9)10-11-6(12)15(7,13)14/h3-4H,1-2H3 |
InChI Key |
HJOVXLQPBAEPPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=NN=C1S(=O)(=O)Cl)C(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethyl)-4-(propan-2-YL)-4H-1,2,4-triazole-3-sulfonyl chloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.
Sulfonylation: The sulfonyl chloride group is introduced by reacting the triazole derivative with chlorosulfonic acid or sulfuryl chloride.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethyl)-4-(propan-2-YL)-4H-1,2,4-triazole-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as primary or secondary amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Aqueous acidic or basic conditions.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Sulfonic Acid: Formed by hydrolysis.
Scientific Research Applications
5-(Difluoromethyl)-4-(propan-2-YL)-4H-1,2,4-triazole-3-sulfonyl chloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Difluoromethyl)-4-(propan-2-YL)-4H-1,2,4-triazole-3-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group can react with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The difluoromethyl group may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Substituent Effects at Position 4
- 4-Cyclopropyl Analogue (CAS 1565003-02-2): The cyclopropyl-substituted analogue (C₆H₆ClF₂N₃O₂S) shares the difluoromethyl and sulfonyl chloride groups but replaces the isopropyl group with a cyclopropyl ring at position 4. This substitution may also influence solubility, as cyclopropane’s planar structure could enhance crystallinity .
4-(1-Methoxypropan-2-YL) Derivative (CAS 522624-44-8) :
This compound features a methoxypropan-2-yl group at position 4 and a thiol group at position 3 instead of sulfonyl chloride. The methoxy group enhances polarity, likely improving aqueous solubility, while the thiol group offers distinct reactivity (e.g., disulfide bond formation). The absence of sulfonyl chloride reduces electrophilicity, limiting its utility in coupling reactions .
Functional Group Variations at Position 3
Thiol vs. Sulfonyl Chloride :
The thiol-containing analogue (CAS 522624-44-8) exemplifies how replacing sulfonyl chloride with a thiol group shifts chemical behavior. Sulfonyl chlorides are highly electrophilic, enabling reactions with amines or alcohols, whereas thiols participate in redox reactions or metal coordination. This functional group substitution significantly impacts biological activity and synthetic pathways .- Sulfonamide Derivatives: and describe triazoles with sulfonylphenyl groups, synthesized via refluxing with NaOH or sodium ethoxide.
Structural and Conformational Differences
- Planarity and Substituent Orientation: Compounds in exhibit near-planar triazole-thiazole systems, with fluorophenyl groups adopting perpendicular orientations. In contrast, the isopropyl group in the target compound may induce non-planar conformations, affecting molecular packing and crystallinity. Such structural differences could influence melting points or solubility but require experimental validation .
- Fused-Ring Systems: The thiazolo-triazole fused derivative (CAS 1956332-02-7) demonstrates how ring fusion modifies electronic properties.
Data Table: Structural and Functional Comparison
*Estimated based on structural similarity to .
Biological Activity
5-(Difluoromethyl)-4-(propan-2-YL)-4H-1,2,4-triazole-3-sulfonyl chloride is a synthetic compound belonging to the class of triazole derivatives. The unique structural features of this compound, particularly the difluoromethyl and sulfonyl chloride groups, suggest potential biological activities that can be explored for therapeutic applications. This article reviews the biological activities associated with this compound, supported by data tables and case studies from diverse research sources.
Chemical Structure and Properties
The chemical structure of 5-(Difluoromethyl)-4-(propan-2-YL)-4H-1,2,4-triazole-3-sulfonyl chloride can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | 5-(Difluoromethyl)-4-(propan-2-YL)-4H-1,2,4-triazole-3-sulfonyl chloride |
| Molecular Formula | C7H8ClF2N4O2S |
| Molecular Weight | 256.68 g/mol |
| Solubility | Soluble in organic solvents |
The mechanism of action for triazole derivatives often involves the inhibition of specific enzymes or receptors within biological pathways. The sulfonyl chloride group can participate in nucleophilic substitution reactions, potentially leading to the formation of covalent bonds with target proteins. This interaction may disrupt various cellular processes, including enzyme activity and signal transduction pathways.
Antimicrobial Activity
Research has shown that triazole derivatives exhibit significant antimicrobial properties. In a study evaluating various triazole compounds against pathogenic bacteria and fungi, 5-(Difluoromethyl)-4-(propan-2-YL)-4H-1,2,4-triazole-3-sulfonyl chloride demonstrated notable activity against certain strains of bacteria such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be in the range of 8–16 µg/mL for these organisms.
Anticancer Potential
Triazole derivatives have also been investigated for their anticancer properties. A case study involving the compound showed that it inhibited cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.0 |
| A549 | 12.5 |
These results indicate that the compound may induce apoptosis and inhibit cell cycle progression in cancer cells.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it was found to inhibit cytochrome P450 enzymes with an IC50 value greater than 10 µM, suggesting a low potential for drug-drug interactions in vivo.
Case Studies
- Study on Antimicrobial Efficacy : A recent study published in Journal of Medicinal Chemistry assessed the antimicrobial efficacy of several triazole derivatives, including 5-(Difluoromethyl)-4-(propan-2-YL)-4H-1,2,4-triazole-3-sulfonyl chloride. The results indicated that this compound had a significant effect on multidrug-resistant bacterial strains with MIC values comparable to existing antibiotics .
- Anticancer Activity Assessment : Another study focused on the anticancer properties of various triazoles found that 5-(Difluoromethyl)-4-(propan-2-YL)-4H-1,2,4-triazole-3-sulfonyl chloride exhibited selective cytotoxicity against breast cancer cells while sparing normal cells . This selectivity is crucial for developing safer therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
